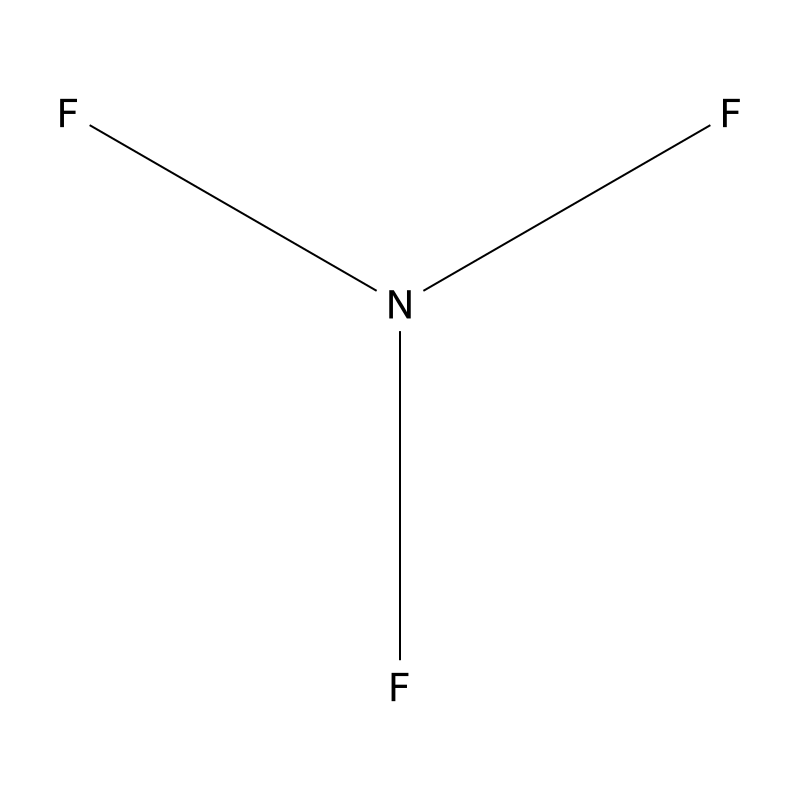

Nitrogen trifluoride

F3N

Content Navigation

CAS Number

Product Name

Molecular Formula

F3N

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water solubility = 1.4X10-5 mol NF3/mol H2O at 25 °C and 101.3 kPa

Insoluble in water

Solubility in water: none

Slight

Synonyms

Canonical SMILES

Etching and Cleaning in Advanced Material Research

NF₃'s high reactivity and selectivity make it a valuable tool in research involving etching and cleaning advanced materials like:

- Nanoporous materials: NF₃ can be used to create well-defined and controlled pores in materials like silicon carbide and metal-organic frameworks, crucial for studying their properties and potential applications in catalysis, gas separation, and energy storage .

- Graphene: Precise etching of graphene nanoribbons with specific widths and edge configurations is possible using NF₃, enabling research into their unique electronic and magnetic properties .

- Micro and Nanoelectronics: NF₃ plays a role in research on developing next-generation micro and nanoelectronic devices by enabling the precise patterning and cleaning of various materials used in their fabrication .

High-Energy Materials Research

NF₃'s potential as a source of fluorine and its oxidizing properties make it interesting for research on:

- High-energy density materials: Researchers are exploring the use of NF₃ in the synthesis of novel energetic materials with improved performance for applications like propellants and explosives .

- Fluorinated materials: NF₃ can be used to introduce fluorine atoms into various materials, leading to the exploration of their altered properties for applications in areas like battery technology, pharmaceuticals, and functional materials .

Other Scientific Research Applications

Beyond the aforementioned areas, ongoing research explores the potential of NF₃ in:

Nitrogen trifluoride is a colorless gas with the chemical formula . It is known for its pungent, musty odor and is classified as a potent oxidizing agent. The compound has a boiling point of approximately -206 °C and a melting point of about -129 °C. It is slightly soluble in water and can be corrosive to tissues upon inhalation. Nitrogen trifluoride is primarily produced for industrial applications, particularly in the electronics sector, where it is used in plasma etching processes .

NF₃ is a highly toxic gas and inhalation can cause severe health effects, including methemoglobinemia (reduced oxygen-carrying capacity of blood), respiratory failure, and even death []. Prolonged exposure can damage the liver, kidneys, and nervous system []. Due to its high reactivity, NF₃ can also be corrosive to tissues []. NF₃ is not flammable but can accelerate the burning of other materials [].

- Reaction with Organic Compounds: At elevated temperatures (around 320 °C), nitrogen trifluoride reacts with hexafluoropropene in the presence of cesium fluoride to produce several fluorinated organic compounds .

- Oxidizing Agent: It can react violently with reducing agents such as hydrogen, ammonia, and carbon monoxide, leading to explosive results .

- Formation of Complexes: Nitrogen trifluoride can form complexes with transition metals, such as palladium and platinum, resulting in N-coordination complexes that exhibit unique properties under light irradiation .

Nitrogen trifluoride is highly toxic when inhaled and can induce methemoglobinemia, which reduces the oxygen-carrying capacity of blood. Exposure limits are set by occupational safety guidelines at a permissible level of 10 parts per million (ppm) or 29 milligrams per cubic meter (mg/m³). While it is not corrosive to metals under dry conditions, it poses significant health risks due to its toxicity and potential to emit corrosive fluoride fumes upon decomposition .

The synthesis of nitrogen trifluoride can be achieved through several methods:

- Fluorination of Ammonia: One common method involves the direct fluorination of ammonia using elemental fluorine.

- Thermal Decomposition: Another approach includes the thermal decomposition of ammonium fluoride at high temperatures, producing nitrogen trifluoride as a byproduct.

- Gas Phase Reactions: Nitrogen trifluoride can also be synthesized via gas-phase reactions involving nitrogen and fluorine gases under controlled conditions .

Nitrogen trifluoride has various applications across different industries:

- Electronics Manufacturing: It is extensively used in the semiconductor industry for plasma etching and cleaning processes due to its strong oxidizing properties.

- Fluorinating Agent: The compound serves as a fluorinating agent in organic synthesis, particularly for producing fluorinated compounds that are useful in pharmaceuticals and agrochemicals.

- Research

Studies have shown that nitrogen trifluoride interacts with various substrates under specific conditions. For instance:

- Reactivity with Hydrocarbons: At high temperatures, nitrogen trifluoride reacts with hydrocarbons like toluene and ethylbenzene, leading to the formation of nitriles and other derivatives .

- Metal Complex Formation: Interaction studies reveal that nitrogen trifluoride forms stable complexes with transition metals, which can be characterized through spectroscopic methods. These interactions are crucial for understanding its role in catalysis and material science .

Nitrogen trifluoride shares similarities with several other fluorinated compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hydrogen Fluoride | HF | Strong acid; highly corrosive; used for etching glass |

| Carbon Tetrafluoride | CF₄ | Non-reactive; used as a refrigerant; greenhouse gas |

| Sulfur Hexafluoride | SF₆ | Extremely stable; used as an insulator in electrical applications |

| Chlorine Trifluoride | ClF₃ | A powerful oxidizer; reacts violently with organic materials |

Nitrogen trifluoride is unique due to its combination of strong oxidizing properties and relatively mild toxicity compared to other halogenated compounds. Its ability to form stable complexes with transition metals further distinguishes it from similar compounds .

Nitrogen trifluoride is a colorless gas under standard conditions with a characteristic moldy or musty odor [1] [4]. The compound exists as a non-flammable gas at room temperature and atmospheric pressure, exhibiting properties that distinguish it from other nitrogen trihalides [1]. The gas maintains its colorless appearance across a wide range of temperatures and pressures, though trace impurities can impart a slight odor to otherwise pure samples [5].

Thermodynamic Properties

Melting and Boiling Points

Nitrogen trifluoride exhibits well-defined phase transition temperatures that have been measured with high precision across multiple investigations [3] [4] [5]. The melting point occurs at -206.8°C to -207.15°C under standard atmospheric pressure [3] [4] [10]. The boiling point is consistently reported at -129.0°C to -129.1°C at one atmosphere pressure [3] [4] [5] [10]. These phase transition temperatures reflect the relatively weak intermolecular forces present in nitrogen trifluoride due to its low dipole moment [1] [3].

| Property | Temperature (°C) | Temperature (K) | Pressure (bar) | Source |

|---|---|---|---|---|

| Melting Point | -206.8 to -207.15 | 66.0 to 66.35 | 1.013 | [3] [4] [5] [10] |

| Boiling Point | -129.0 to -129.1 | 144.0 to 144.2 | 1.013 | [3] [4] [5] [10] |

| Triple Point | -206.69 | 66.46 | 1.854 × 10⁻⁶ | [3] |

Heat Capacity

The heat capacity of nitrogen trifluoride varies with temperature according to well-established thermodynamic relationships [19] [20]. At 25°C, the constant pressure heat capacity is 0.719 kJ/(kg·K), while the constant volume heat capacity is 0.621 kJ/(kg·K) [3]. The ratio of specific heats (gamma) is 1.1996 at standard conditions [3]. The Shomate equation parameters for nitrogen trifluoride have been determined over the temperature range 298 to 6000 K, providing accurate heat capacity calculations across a broad temperature spectrum [19] [20].

Enthalpy of Formation

The standard enthalpy of formation of nitrogen trifluoride is -132.09 kJ/mol, indicating that the compound is thermodynamically stable relative to its constituent elements [20] [21]. This negative value distinguishes nitrogen trifluoride from other nitrogen trihalides, which typically exhibit positive enthalpies of formation [15] [17]. The mean nitrogen-fluorine bond energy in nitrogen trifluoride is approximately 66.4 kcal/mol, contributing to the overall stability of the molecule [21].

Entropy Characteristics

The standard entropy of nitrogen trifluoride at 298.15 K and 1 bar is 260.77 J/(mol·K) [20]. This entropy value reflects the molecular structure and vibrational modes of the compound [20]. The entropy increases predictably with temperature according to standard thermodynamic relationships, with contributions from translational, rotational, and vibrational modes of motion [19] [20].

Solubility and Density Parameters

Nitrogen trifluoride exhibits very limited solubility in water, with approximately 0.021 g dissolving per 100 mL of water at standard conditions [1] [4] [10]. The Henry's Law constant for nitrogen trifluoride in water is 0.00079 mol/(kg·bar) at 298.15 K [20]. The gas density varies significantly with temperature and pressure conditions [3] [5] [10].

| Property | Value | Units | Conditions | Source |

|---|---|---|---|---|

| Gas Density | 2.95 | kg/m³ | 20°C, 1 atm | [6] |

| Gas Density | 3.003 | kg/m³ | 15°C, 1 atm | [10] |

| Liquid Density | 1537.863 | kg/m³ | At boiling point | [3] |

| Specific Gravity | 2.46 | dimensionless | Gas relative to air | [3] [5] |

| Critical Density | 562.3 to 597.91 | kg/m³ | At critical point | [3] [5] |

The critical properties of nitrogen trifluoride include a critical temperature of -39.15°C to -39.2°C and a critical pressure of 44.02 to 44.607 bar [3] [5]. These values indicate the conditions above which nitrogen trifluoride cannot exist as a distinct liquid phase [3] [5].

Spectroscopic Properties

Infrared Spectrum Analysis

The infrared spectrum of nitrogen trifluoride contains four fundamental vibrational modes corresponding to the C₃ᵥ point group symmetry [20] [34]. The symmetric nitrogen-fluorine stretch occurs at 1032 cm⁻¹ in the gas phase, while the degenerate stretch appears at 907 cm⁻¹ [20] [34]. The symmetric deformation mode is observed at 647 cm⁻¹, and the degenerate deformation occurs at 492 cm⁻¹ [20] [34].

| Vibrational Mode | Gas Phase (cm⁻¹) | Liquid Phase (cm⁻¹) | Symmetry | IR Intensity |

|---|---|---|---|---|

| ν₁ - Symmetric stretch | 1032 | 1050 | A₁ | Strong |

| ν₂ - Symmetric deformation | 647 | 667 | A₁ | Weak |

| ν₃ - Degenerate stretch | 907 | 905 | E | Strong |

| ν₄ - Degenerate deformation | 492 | 515 | E | Weak |

The infrared absorption cross-section of nitrogen trifluoride has been measured as 7.04 × 10⁻¹⁷ cm² molecule⁻¹ cm⁻¹ over the spectral region 200-2000 cm⁻¹ [33].

UV Absorption Spectrum and Temperature Dependence

The ultraviolet absorption spectrum of nitrogen trifluoride begins at wavelengths shorter than 1800 Å [39]. The electronic spectrum appears as a continuum without discrete absorption lines or bands in the ultraviolet region [39]. The photoionization energy of nitrogen trifluoride has been determined as 12.94 ± 0.01 eV through various experimental techniques [20].

High-Resolution FTIR Spectral Characteristics

High-resolution Fourier Transform Infrared spectroscopy of nitrogen trifluoride has revealed detailed rovibrational structure across multiple vibrational bands [9] [12]. Studies using Zürich Bruker prototype spectrometers achieved instrument-limited resolution of 0.0008 cm⁻¹ in the far-infrared region [9]. Thirteen different vibrational bands have been assigned and analyzed, including fundamental modes, overtones, and combination bands [9]. The analysis encompasses the isotopomer ¹⁴N¹⁹F₃ and provides precise spectroscopic constants for atmospheric and analytical applications [9].

Molecular Structure

Bond Lengths and Angles

The molecular structure of nitrogen trifluoride has been determined through multiple experimental techniques including microwave spectroscopy and electron diffraction [36] [39]. The nitrogen-fluorine bond length is 1.371 Å, which is longer than the sum of the covalent radii of nitrogen and fluorine [35] [36] [39]. The fluorine-nitrogen-fluorine bond angle measures 102.5° to 102.9°, deviating from the ideal tetrahedral angle due to lone pair repulsion [25] [36] [39] [41].

| Structural Parameter | Value | Units | Method | Source |

|---|---|---|---|---|

| N-F Bond Length | 1.371 | Å | Microwave spectroscopy | [36] [39] |

| F-N-F Bond Angle | 102.5° to 102.9° | degrees | Multiple methods | [36] [39] [41] |

| F···F Distance | 2.14 | Å | Electron diffraction | [39] |

Molecular Symmetry and Point Group Analysis

Nitrogen trifluoride belongs to the C₃ᵥ point group symmetry [27] [28]. The molecule adopts a trigonal pyramidal geometry with the nitrogen atom at the apex and three fluorine atoms forming the base [23] [24] [25] [26]. The symmetry number is 3, reflecting the three-fold rotational axis through the nitrogen atom [20]. The nitrogen atom undergoes sp³ hybridization, with one hybrid orbital occupied by a lone pair of electrons [24] [26].

Physical Description

GasVapor

COLOURLESS GAS WITH CHARACTERISTIC ODOUR.

Colorless gas with a moldy odor.

Colorless gas with a moldy odor. [Note: Shipped as a nonliquefied compressed gas.]

Color/Form

XLogP3

Boiling Point

-128.75 °C

-129 °C

-200°F

Vapor Density

Density

Relative density (water = 1):

2.46(relative gas density)

Odor

High purity nitrogen trifluoride has little odor, but material contaminated with traces of active fluorides may have a pungent, musty odor.

Melting Point

-208.79 °C

-208.5 °C

-343.8°F

-340°F

UNII

GHS Hazard Statements

H270 (100%): May cause or intensify fire;

oxidizer [Danger Oxidizing gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (30.95%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

33,400 mm Hg at 233 K

>1 atm

Pictograms

Oxidizer;Compressed Gas;Irritant;Health Hazard

Impurities

Other CAS

Wikipedia

Methods of Manufacturing

Only two processes have been technically and economically feasible for large-scale production: the electrolysis of molten ammonium acid fluoride; and the direct fluorination of the ammonia in the presence of molten ammonium fluoride. In the electrolytic process, NF3 is produced at the anode and H2 is produced at the cathode. In a divided cell of 4 kA having nickel anodes, extensive dilution of the gas streams with N2 was used to prevent explosive reactions between NF3 and H2. In the direct process, NF3 is produced by the reaction of NH3 and F2 in the presence of molten ammonium acid fluoride. The process uses a specially designed reactor. Because H2 is not generated in this process, the hazards associated with the reactions between NF3 and H2 are eliminated.

General Manufacturing Information

Industrial gas manufacturing

Miscellaneous manufacturing

Wholesale and retail trade

Nitrogen fluoride (NF3): ACTIVE

Analytic Laboratory Methods

A dual-channel gas chromatographic method is described in this paper that can be conveniently used for quantitation of NF3/CF4 mixtures with a thermal conductivity detector (TCD) on one channel for the quantitation of high-concentrations, and a pulsed discharge helium ionization detector (PDHID) on a second channel for the quantitation of low concentrations. It is shown that adequate separation is achieved on both channels with this dual single-column setup in which column switching as used for NF3/CF4 analysis in industrial chromatographic methods are not required, thus yielding an effective analysis method for laboratory-scale investigations. In addition, the use of packed columns with purified divinylbenzene-styrene co-polymers as the sole stationary phase yields satisfactory resolution between NF3 and CF4 at isothermal conditions of 30 °C, with elution times of less than 8min on the TCD channel and less than 4min on the PDHID channel. Consequently, this method allows for reliable, straight-forward quantitation of NF3/CF4 mixtures, which is necessary when studying the commercially important problem of NF3 and CF4 separation by different methods. Therefore, the applicability of the method to studying membrane separation of NF3 and CF4 is briefly discussed and illustrated, for which the dual-channel setup is especially beneficial.